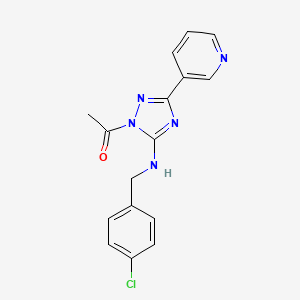

![molecular formula C18H27ClN4O2 B5570063 (1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5570063.png)

(1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The study and development of novel organic compounds, such as diazabicyclo[3.2.2]nonanes and their derivatives, have significant implications in medicinal chemistry and materials science. These compounds often serve as critical intermediates or active components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to their unique structural features and reactive properties.

Synthesis Analysis

The synthesis of complex bicyclic and polycyclic structures, like diazabicyclo[3.2.2]nonanes, typically involves multistep reactions, including condensation, cycloaddition, and amination reactions. Techniques such as the Mannich reaction and 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed reactions are commonly employed to construct these scaffolds with high efficiency and selectivity in aqueous or environmentally benign media for green chemistry applications (Dotsenko et al., 2007) (Tahmassebi et al., 2011).

Molecular Structure Analysis

The molecular structure of diazabicyclo[3.2.2]nonane derivatives is characterized by X-ray crystallography and NMR spectroscopy, providing detailed insights into the conformation, stereochemistry, and electronic properties of these compounds. These techniques help in understanding the spatial arrangement of atoms within the molecule and its implications on reactivity and interaction with biological targets (Day et al., 1973).

Aplicaciones Científicas De Investigación

Synthesis of Tetrahydrobenzo[b]pyran Derivatives

1,4-Diazabicyclo[2.2.2]octane (DABCO) has been utilized as a mild and efficient catalyst for synthesizing various tetrahydrobenzo[b]pyran derivatives. This synthesis involves a one-pot, three-component condensation of aromatic aldehydes, dimedone, and active methylene compounds, chosen for its environmental friendliness, simplicity, and good yields (Tahmassebi, Bryson, & Binz, 2011).

Catalysis by DABCO-based Ionic Liquids

A new acidic ionic liquid, 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate, has been synthesized and used as a reusable catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. These derivatives are significant due to their biological activities and applications in the pharmaceutical industry (Shirini, Langarudi, & Daneshvar, 2017).

Mannich Reaction in Heterocycle Synthesis

The Mannich reaction has been applied to synthesize new 3,7-diazabicyclo[3.3.1]nonane derivatives. This synthesis pathway highlights the versatility of diazabicyclo compounds in creating functionally diverse heterocycles, which are valuable in medicinal chemistry (Dotsenko, Krivokolysko, & Litvinov, 2007).

Photochemical Transformations

Research into the photochemical behavior of diazabicyclo compounds has uncovered novel reaction pathways and product formations. For example, the photolysis of 4-methylene-1-pyrazoline has demonstrated complex reactions competing with the extrusion of molecular nitrogen, showcasing the potential for discovering new reaction mechanisms and products within this chemical class (Quast & Jakobi, 1991).

Propiedades

IUPAC Name |

2-(4-chloro-3-methylpyrazol-1-yl)-1-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClN4O2/c1-13-17(19)11-22(20-13)12-18(24)23-9-14-2-3-16(23)10-21(8-14)15-4-6-25-7-5-15/h11,14-16H,2-10,12H2,1H3/t14-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURAEEVVKKSWBG-GOEBONIOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)CC(=O)N2CC3CCC2CN(C3)C4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1Cl)CC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chloro-3-methylpyrazol-1-yl)-1-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5569989.png)

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5569999.png)

![3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5570006.png)

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5570014.png)

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)

![1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4(1H)-one](/img/structure/B5570046.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5570055.png)

![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)

![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5570103.png)